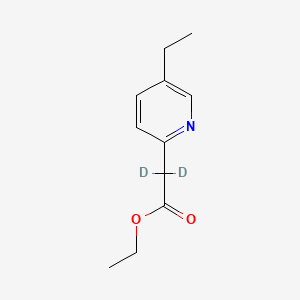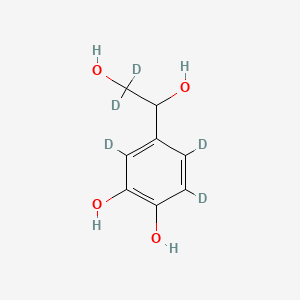
Trimetazidine-d8 Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimetazidine-d8 Dihydrochloride is a deuterated form of Trimetazidine, a piperazine derivative used primarily as an antianginal agent. This compound is often utilized in scientific research due to its unique properties, which include the presence of deuterium atoms that replace hydrogen atoms, providing enhanced stability and allowing for more precise analytical measurements.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimetazidine-d8 Dihydrochloride involves the incorporation of deuterium into the Trimetazidine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically requires a catalyst such as palladium on carbon and is conducted under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product is then purified through crystallization or chromatography techniques to obtain the dihydrochloride salt form.
化学反応の分析
Types of Reactions
Trimetazidine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups.
科学的研究の応用
Trimetazidine-d8 Dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its stable isotopic composition.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of Trimetazidine in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in clinical research.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.
作用機序
The mechanism of action of Trimetazidine-d8 Dihydrochloride is similar to that of Trimetazidine. It acts by inhibiting the enzyme 3-ketoacyl coenzyme A thiolase, which decreases fatty acid oxidation and enhances glucose oxidation. This shift in energy substrate utilization helps to protect cells from ischemic damage by maintaining ATP levels and reducing oxidative stress.
類似化合物との比較
Similar Compounds
Trimetazidine: The non-deuterated form, used primarily as an antianginal agent.
Ranolazine: Another antianginal agent that works by inhibiting late sodium currents in cardiac cells.
Ivabradine: Reduces heart rate by inhibiting the If current in the sinoatrial node.
Uniqueness
Trimetazidine-d8 Dihydrochloride is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and tracing of metabolic pathways are essential.
特性
CAS番号 |
1219908-67-4 |
|---|---|
分子式 |
C14H22N2O3 |
分子量 |
274.39 |
IUPAC名 |
2,2,3,3,5,5,6,6-octadeuterio-1-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H22N2O3/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16/h4-5,15H,6-10H2,1-3H3/i6D2,7D2,8D2,9D2 |
InChIキー |
UHWVSEOVJBQKBE-COMRDEPKSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC |
同義語 |
1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; _x000B_1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt](/img/structure/B563071.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole](/img/structure/B563073.png)



